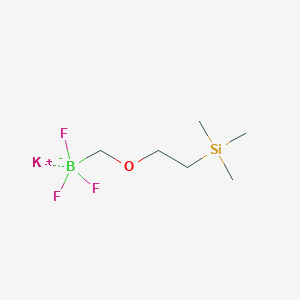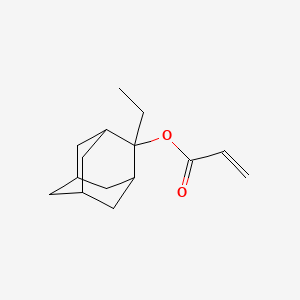
2-Ethyl-2-adamantyl-acrylat
Übersicht
Beschreibung
2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as 2-Ethyl-2-adamantyl acrylate, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .
Physical And Chemical Properties Analysis
2-Ethyl-2-adamantyl acrylate has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von funktionalen Adamantan-Derivaten
2-Ethyl-2-adamantyl-acrylat: ist ein wertvolles Monomer bei der Synthese verschiedener funktionaler Adamantan-Derivate. Diese Derivate sind entscheidend für die Herstellung von thermisch stabilen Materialien, bioaktiven Verbindungen und Pharmazeutika. Die einzigartige Struktur des Adamantans bietet ein hohes Maß an thermischer Stabilität und Beständigkeit gegenüber chemischen Reagenzien, was es zu einem idealen Kandidaten für Anwendungen in der modernen Materialwissenschaft macht .
Entwicklung von energiereichen Brennstoffen und Ölen
Die hohe Reaktivität von This compound ermöglicht dessen Verwendung bei der Entwicklung von energiereichen Brennstoffen und Ölen. Seine Struktur trägt zur Bildung von Verbindungen mit höheren Brennwerten bei, die für Anwendungen mit hoher Energiedichte unerlässlich sind .
Quantenchemische Berechnungen
This compound: kann in quantenchemischen Berechnungen verwendet werden, um die elektronische Struktur von Adamantan-Derivaten zu untersuchen. Diese Studien sind grundlegend für das Verständnis der chemischen und katalytischen Umwandlungen von Adamantan-basierten Verbindungen, was zur Entwicklung neuer Materialien und Katalysatoren führt .
Polymerisationsreaktionen
Diese Verbindung dient als Monomer für Polymerisationsreaktionen, die zur Bildung höherer diamantähnlicher sperriger Polymere führen, die als Diamanten bezeichnet werden. Diese Polymere haben aufgrund ihrer Robustheit und einzigartigen Eigenschaften potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft .
Oberflächenbeschichtungen und Bindemittel
Die Forschung zeigt, dass Copolymere auf Basis von This compound als Bindemittel für Oberflächenbeschichtungen verwendet werden können. Diese Beschichtungen werden auf ihre Beständigkeit gegenüber der Ablösung von Substraten bewertet, was ihr Potenzial für industrielle und schützende Beschichtungen zeigt .
Lichtempfindliche Entwickler-lösliche Antireflexbeschichtungen
This compound: ist auch im Bereich der Photolithographie einsetzbar, insbesondere bei der Entwicklung lichtempfindlicher Entwickler-löslicher Antireflexbeschichtungen (BARCs). Diese Beschichtungen sind entscheidend für die Verbesserung der Leistung photolithografischer Prozesse in der Halbleiterindustrie .
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Wirkmechanismus
Target of Action
It is known that adamantane derivatives, such as 2-ethyl-2-adamantyl acrylate, are highly reactive and offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that unsaturated adamantane derivatives, like 2-ethyl-2-adamantyl acrylate, can undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with their targets in unique ways .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The compound’s molecular weight is 23433 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that unsaturated adamantane derivatives can be used as starting materials for the synthesis of various functional adamantane derivatives , which can have a wide range of molecular and cellular effects depending on their specific structures and functions.
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure to skin and eyes.
Biochemische Analyse
Biochemical Properties
2-Ethyl-2-adamantyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate its incorporation into polymeric structures. For instance, it can be polymerized using radical initiators such as peroxides or azo compounds. The interaction with these initiators leads to the formation of long polymer chains, which are useful in creating materials with specific mechanical and thermal properties .
Cellular Effects
The effects of 2-Ethyl-2-adamantyl acrylate on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 2-Ethyl-2-adamantyl acrylate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA replication, leading to changes in cell proliferation. Additionally, it can bind to transcription factors, altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-adamantyl acrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-adamantyl acrylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological processes. High doses of this compound can cause oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
2-Ethyl-2-adamantyl acrylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can be metabolized into different products, which may have distinct biological activities. These metabolic interactions can affect the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-Ethyl-2-adamantyl acrylate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Ethyl-2-adamantyl acrylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. These localization patterns are essential for understanding the compound’s mechanism of action .
Eigenschaften
IUPAC Name |
(2-ethyl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNVUFXLNHSIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623136 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-14-3 | |
| Record name | 2-Ethyl-2-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

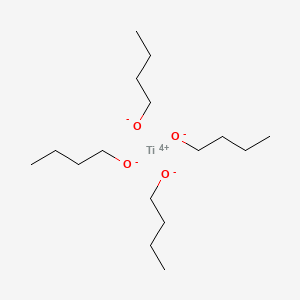

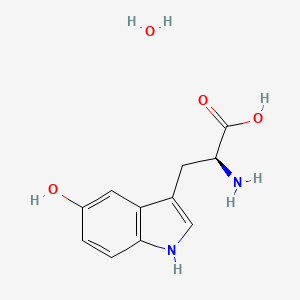
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
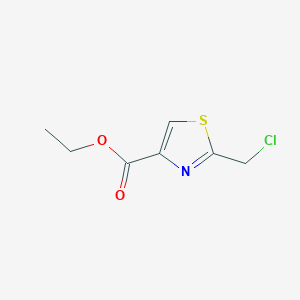

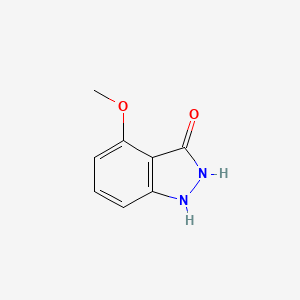
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

